1,2-Dibromoethyl 4,5-dibromohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromoethyl 4,5-dibromohex-2-enoate is an organic compound with the molecular formula C8H8Br4O2 It is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1,2-dibromoethyl 4,5-dibromohex-2-enoate typically involves the bromination of hex-2-enoate derivatives. The reaction conditions often include the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve multi-step synthesis routes, starting from readily available raw materials. The process includes the initial formation of the hex-2-enoate backbone, followed by sequential bromination steps to introduce the bromine atoms at the desired positions .
Chemical Reactions Analysis
1,2-Dibromoethyl 4,5-dibromohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield debrominated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dibromoethyl 4,5-dibromohex-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into various molecules, facilitating the study of brominated compounds.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,2-dibromoethyl 4,5-dibromohex-2-enoate exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
1,2-Dibromoethyl 4,5-dibromohex-2-enoate can be compared with other brominated compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Known for its use as a flame retardant, this compound shares similar bromination patterns but differs in its cyclic structure.
1,2-Dibromo-1-phenylethane: This compound is used in organic synthesis and has a simpler structure compared to this compound.
Properties
CAS No. |
62285-14-7 |
---|---|
Molecular Formula |
C8H10Br4O2 |
Molecular Weight |
457.78 g/mol |
IUPAC Name |
1,2-dibromoethyl 4,5-dibromohex-2-enoate |
InChI |
InChI=1S/C8H10Br4O2/c1-5(10)6(11)2-3-8(13)14-7(12)4-9/h2-3,5-7H,4H2,1H3 |
InChI Key |
KZVWJORZYLGGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=CC(=O)OC(CBr)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.